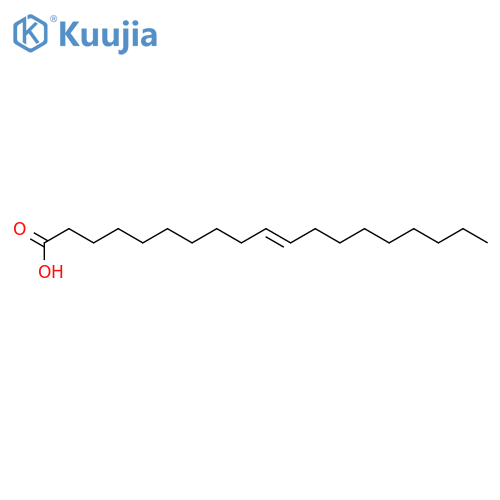Cas no 147527-21-7 (10(E)-Nonadecenoic Acid)
10(E)-ノナデセン酸は、炭素数19の不飽和脂肪酸であり、トランス型二重結合を有する有機化合物です。化学式はC19H36O2で、融点や沸点などの物理的特性が明確に定義されています。この化合物は、脂質代謝研究や生化学分野での応用が期待され、特に細胞膜の構造解析や脂肪酸代謝経路の解明に有用です。高い純度と安定性を特徴とし、実験室規模から工業生産まで幅広い用途に対応可能です。また、その特異的な分子構造により、他の脂肪酸類との識別が容易で、分析化学における標準物質としての利用価値も高いです。

10(E)-Nonadecenoic Acid structure
商品名:10(E)-Nonadecenoic Acid
10(E)-Nonadecenoic Acid 化学的及び物理的性質
名前と識別子
-
- 10-trans-Nonadecenoic acid
- nonadec-10-enoic acid
- 10-trans-Nonadecenoic acid1000µg
- 10-NONADECENOIC ACID
- C19:1n-9
- 10E-nonadecenoic acid
- (E)-nonadec-10-enoic acid
- SCHEMBL236610
- CHEBI:187616
- LMFA01030361
- 147527-21-7
- CHEBI:83050
- AKOS015843128
- trans-10-nonadecenoic acid
- 67228-95-9
- 10(E)-Nonadecenoic Acid
-
- インチ: InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9+
- InChIKey: BBOWBNGUEWHNQZ-MDZDMXLPSA-N
- ほほえんだ: CCCCCCCCC=CCCCCCCCCC(=O)O
計算された属性
- せいみつぶんしりょう: 296.271530387g/mol
- どういたいしつりょう: 296.271530387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 16
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 7.1
じっけんとくせい
- 密度みつど: 0.8974 (rough estimate)
- ゆうかいてん: 29°C (estimate)
- ふってん: 409.06°C (estimate)
- 屈折率: 1.4644 (estimate)
10(E)-Nonadecenoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N492840-1mg |
10(E)-Nonadecenoic Acid |
147527-21-7 | 1mg |
$190.00 | 2023-05-17 | ||
| Larodan | 10-1910-7-25mg |
10(E)-Nonadecenoic acid |
147527-21-7 | >98% | 25mg |
€138.00 | 2025-03-07 | |
| TRC | N492840-10mg |
10(E)-Nonadecenoic Acid |
147527-21-7 | 10mg |
$1499.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-507103-25 mg |
10(E)-Nonadecenoic acid, |
147527-21-7 | 25mg |
¥1,805.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-507103-25mg |
10(E)-Nonadecenoic acid, |
147527-21-7 | 25mg |
¥1805.00 | 2023-09-05 |
10(E)-Nonadecenoic Acid 関連文献
-
Xiaofei Shang,Lixia Dai,Jian He,Xiaorong Yang,Yu Wang,Bing Li,Jiyu Zhang,Hu Pan,Ilgekbayeva Gulnaz Food Funct. 2022 13 4901
-
Suijuan Yue,Dan Zhao,Chunxiu Peng,Chao Tan,Qiuping Wang,Jiashun Gong Food Funct. 2019 10 7063
-
Selvakumar Ramalingam,N. V. Mahalakshmi RSC Adv. 2020 10 4274
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:147527-21-7)10(E)-Nonadecenoic acid

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ